
In-Depth Technical Guide: Vinblastine Analog
ALB-109564 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALB-109564 hydrochloride

Cat. No.: B605275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ALB-109564 hydrochloride, a semi-synthetic analog of the natural chemotherapeutic agent

vinblastine, is a potent tubulin inhibitor. By interfering with the dynamics of microtubule

polymerization, ALB-109564 induces mitotic arrest and subsequent apoptosis in rapidly dividing

cancer cells. Preclinical studies have demonstrated its cytotoxic activity across a range of solid

tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, with

efficacy comparable to or exceeding that of established vinca alkaloids like vinorelbine in

certain xenograft models. This technical guide provides a comprehensive overview of the

available preclinical data on ALB-109564 hydrochloride, including its mechanism of action, in

vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols.

Introduction
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a

cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of

microtubule function, which is critical for mitotic spindle formation and cell division. ALB-
109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a novel

vinblastine analog developed to enhance antitumor activity and potentially overcome

mechanisms of resistance associated with older vinca alkaloids. Structural modifications to the

vinblastine scaffold aim to improve its therapeutic index.
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Mechanism of Action: Tubulin Inhibition
ALB-109564 hydrochloride exerts its cytotoxic effects by binding to β-tubulin at the vinca

alkaloid binding site. This interaction inhibits the polymerization of tubulin dimers into

microtubules, essential components of the cytoskeleton. The disruption of microtubule

dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a

functional mitotic spindle and ultimately triggering apoptosis.

Signaling Pathway: Disruption of Microtubule Dynamics
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Caption: Mechanism of action of ALB-109564 hydrochloride.
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Preclinical Data
In Vitro Cytotoxicity
Preclinical evaluations have shown that ALB-109564 hydrochloride is active against a wide

variety of tumor types, including colon, NSCLC, and prostate cancer cell lines.[1] The cytotoxic

concentrations are reported to be comparable to those of approved vinca alkaloids.[1]

Table 1: In Vitro Cytotoxicity of ALB-109564 Hydrochloride (Representative Data)

Cell Line Cancer Type IC50 (nM)

H460 NSCLC Data not available

COLO205 Colon Data not available

PC3 Prostate Data not available

H69 Small Cell Lung Cancer Data not available

MX-1 Breast Data not available

(Specific IC50 values are not yet publicly available in the reviewed literature.)

In Vivo Efficacy in Xenograft Models
In vivo studies have demonstrated the antitumor activity of ALB-109564 hydrochloride in

various human tumor xenograft models. Notably, in a comparative study, ALB-109564

displayed superior antitumor activity compared to vinorelbine in a panel of xenografts including

H460 (NSCLC), COLO205 (colon), PC3 (prostate), H69 (small cell lung cancer), and MX-1

(breast).[1]

Table 2: In Vivo Antitumor Efficacy of ALB-109564 Hydrochloride (Summary of Findings)
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Xenograft Model Cancer Type Dosing Schedule Outcome

H460 NSCLC Intravenously
Superior to
vinorelbine

COLO205 Colon Intravenously Superior to vinorelbine

PC3 Prostate Intravenously Superior to vinorelbine

H69
Small Cell Lung

Cancer
Intravenously Superior to vinorelbine

MX-1 Breast Intravenously Superior to vinorelbine

(Detailed quantitative data on tumor growth inhibition and survival are not yet publicly

available.)

Pharmacokinetics
A Phase I clinical trial was initiated to evaluate the pharmacokinetics of ALB-109564
hydrochloride when administered intravenously every three weeks.[1] The results of these

pharmacokinetic analyses in humans are not yet fully published. Preclinical pharmacokinetic

data from animal models have not been found in the public domain.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of

tubulin inhibitors like ALB-109564 hydrochloride.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro

by monitoring the change in turbidity (light scattering) of the solution.

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b605275?utm_src=pdf-body
https://www.benchchem.com/product/b605275?utm_src=pdf-body
https://www.researchgate.net/publication/313961261_Novel_tubulin_inhibitor_ALB_109564a_in_patients_with_solid_tumors_A_phase_I_trial
https://www.benchchem.com/product/b605275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Tubulin Solution
(on ice)

Add Test Compound
(e.g., ALB-109564) or Vehicle

Incubate at 37°C to
Initiate Polymerization

Monitor Absorbance at 340 nm
over time

Data Analysis:
Plot Absorbance vs. Time

Click to download full resolution via product page

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

Reagents and Materials:

Purified tubulin (>99%)

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP (100 mM stock)
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Glycerol

Test compound (ALB-109564 hydrochloride) dissolved in an appropriate solvent (e.g.,

DMSO)

96-well, clear bottom microplate

Temperature-controlled microplate reader

Procedure:

1. On ice, prepare the tubulin polymerization reaction mixture containing tubulin (e.g., 3

mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and

10% glycerol.

2. Add the test compound at various concentrations or vehicle control to the wells of a pre-

warmed (37°C) 96-well plate.

3. Initiate the polymerization reaction by adding the cold tubulin mixture to the wells

containing the compound.

4. Immediately place the plate in a microplate reader pre-set to 37°C.

5. Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

Plot the change in absorbance over time.

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the

absorbance increase compared to the vehicle control.

In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
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Methodology:

Reagents and Materials:

Cancer cell line of interest

Complete cell culture medium

ALB-109564 hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

1. Seed cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with a serial dilution of ALB-109564 hydrochloride and a vehicle control.

3. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

4. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce

the yellow MTT to purple formazan crystals.

5. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

6. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the log of the drug concentration and determine the

IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion
ALB-109564 hydrochloride is a promising vinblastine analog with potent tubulin-inhibiting

properties. Preclinical data, although not yet fully detailed in the public domain, suggest

significant in vitro and in vivo antitumor activity across a range of solid tumors, with a potentially

superior efficacy profile compared to existing vinca alkaloids. Further publication of the

complete preclinical and clinical data will be crucial for fully elucidating the therapeutic potential

of this compound. The experimental protocols provided herein offer a framework for the

continued investigation and characterization of ALB-109564 hydrochloride and other novel

tubulin inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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